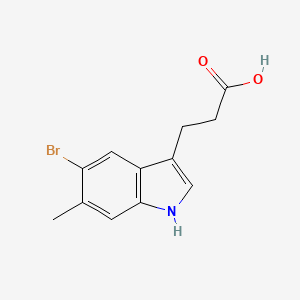
3-(5-Bromo-6-methyl-3-indolyl)propanoic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(5-Bromo-6-methyl-3-indolyl)propanoic Acid is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . The compound features a bromine atom at the 5th position and a methyl group at the 6th position of the indole ring, with a propanoic acid side chain attached to the 3rd position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The bromination can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions to ensure selective bromination at the 5th position . The subsequent step involves the reaction of the brominated indole with a suitable propanoic acid derivative under acidic or basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
3-(5-Bromo-6-methyl-3-indolyl)propanoic Acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation Reactions: The indole ring can undergo oxidation to form various oxidized derivatives.
Reduction Reactions: The compound can be reduced to form different reduced products.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide (NaI) in acetone can be used for halogen exchange reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various halogenated derivatives, while oxidation and reduction reactions can produce a range of oxidized and reduced indole derivatives.
Aplicaciones Científicas De Investigación
3-(5-Bromo-6-methyl-3-indolyl)propanoic Acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-(5-Bromo-6-methyl-3-indolyl)propanoic Acid involves its interaction with specific molecular targets and pathways. The indole ring structure allows it to bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . The exact molecular targets and pathways can vary depending on the specific biological context.
Comparación Con Compuestos Similares
Similar Compounds
3-(5-Bromo-1H-indol-3-yl)-1-(4-cyanophenyl)prop-2-en-1-one: Another indole derivative with bromine substitution.
3-(5-Methoxy-1H-indol-3-yl)-1-(4-(methylsulfonyl)phenyl)prop-2-en-1-one: Features a methoxy group instead of a bromine atom.
Uniqueness
3-(5-Bromo-6-methyl-3-indolyl)propanoic Acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both bromine and methyl groups on the indole ring can influence its reactivity and interaction with biological targets, making it a valuable compound for research and development.
Propiedades
Fórmula molecular |
C12H12BrNO2 |
|---|---|
Peso molecular |
282.13 g/mol |
Nombre IUPAC |
3-(5-bromo-6-methyl-1H-indol-3-yl)propanoic acid |
InChI |
InChI=1S/C12H12BrNO2/c1-7-4-11-9(5-10(7)13)8(6-14-11)2-3-12(15)16/h4-6,14H,2-3H2,1H3,(H,15,16) |
Clave InChI |
LSWBPEAJKGULDV-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C=C1Br)C(=CN2)CCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


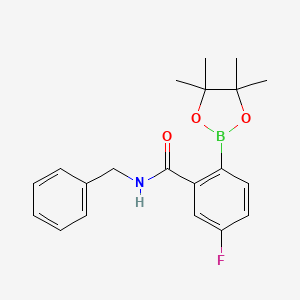
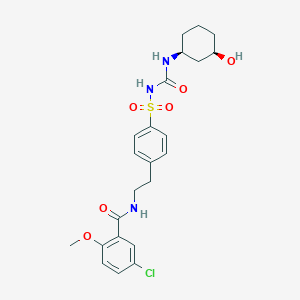


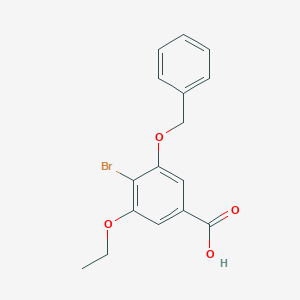
![1-[1-(4-Chloro-3-fluorophenyl)cyclobutyl]-3-methyl-1-butylamine](/img/structure/B13724762.png)
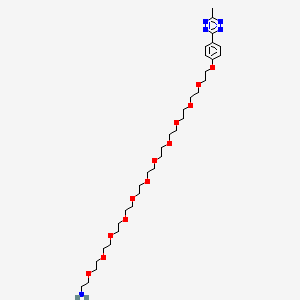

![Morpholin-4-yl-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-3-trifluoromethylphenyl]-methanone](/img/structure/B13724777.png)

![(2S)-2-hydroxypropanoic acid; 5-[(3,4,5-trimethoxyphenyl)methyl]pyrimidine-2,4-diamine](/img/structure/B13724786.png)
![2-(4-Fluorophenyl)-2,5-diazabicyclo[2.2.1]heptane;hydrobromide](/img/structure/B13724803.png)


